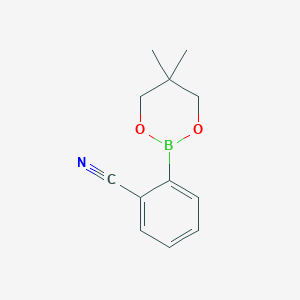

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-6H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAYLPAKZXKQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944019 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-47-1 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 2-cyanophenylboronic acid neopentyl glycol ester, is a versatile organoboron compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block, particularly in cross-coupling reactions, necessitates a thorough understanding of its physical properties. This guide provides a comprehensive overview of the known physical characteristics of this compound, offers insights into its handling and storage, and presents methodologies for its empirical characterization. Given the limited availability of specific experimental data for this exact molecule, this guide also draws logical comparisons with its close structural analog, 2-(1,3,2-dioxaborinan-2-yl)benzonitrile, to provide a broader predictive context.

Chemical Identity and Molecular Structure

The foundational step in understanding a compound's physical behavior is to establish its chemical identity. This compound is characterized by a benzonitrile moiety attached to a 5,5-dimethyl-1,3,2-dioxaborinane ring. This dioxaborinane ring serves as a protecting group for the boronic acid, enhancing its stability and modulating its reactivity.

The key identifiers for this compound are:

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Cyanophenylboronic acid neopentyl glycol ester, 2-(2-Cyanophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

| CAS Number | 214360-47-1[1] |

| Molecular Formula | C₁₂H₁₄BNO₂[1][2] |

| Molecular Weight | 215.06 g/mol [1][2] |

The presence of the gem-dimethyl group on the dioxaborinane ring is a key structural feature. This substitution is expected to influence the compound's physical properties, such as melting point and solubility, when compared to its non-methylated counterpart.

Known and Predicted Physical Properties

A summary of the available and predicted physical properties of this compound is presented below. For comparative purposes, data for the non-dimethylated analog, 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 172732-52-4), is also included.

| Property | This compound | 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile (Analog) |

| Appearance | White or off-white powder[1] | White to light yellow powder or crystals[3] |

| Melting Point | Data not available. Predicted to be higher than the analog due to increased molecular weight and crystal packing effects. A structurally related compound, Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, has a melting point of 72-80 °C.[4] | 46-56 °C[5] or 49 °C[3] |

| Boiling Point | Data not available. | 372.4 °C at 760 mmHg (Predicted)[6] |

| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Data not available. |

| Storage | Sealed, dry, microthermal, and protected from light.[1] | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. |

The addition of the two methyl groups increases the molecular weight and alters the molecular symmetry, which typically leads to a higher melting point due to more efficient crystal lattice packing and increased van der Waals forces.

Safety, Handling, and Storage

Proper handling and storage are paramount for maintaining the integrity of this compound and ensuring laboratory safety.

Hazard Identification

According to its Safety Data Sheet (SDS), this compound is classified as:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4[7]

-

Skin Corrosion/Irritation: Category 2[7]

-

Serious Eye Damage/Eye Irritation: Category 2A[7]

It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and dark place.[1][7] The compound should be protected from moisture, as boronic esters can be susceptible to hydrolysis.

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data, the following standard experimental protocols are recommended.

Melting Point Determination (Capillary Method)

This method provides a sharp melting range, which is indicative of purity.

Workflow:

Solubility Assessment

A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions and purifications.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of the compound.

-

Observation: Agitate the mixture and observe for dissolution at room temperature.

-

Heating (Optional): If the compound is insoluble at room temperature, gently heat the mixture to assess for temperature-dependent solubility.

-

Classification: Classify the solubility as soluble, partially soluble, or insoluble for each solvent.

Logical Framework for Synthesis and Purification

The physical properties of this compound are directly influenced by its synthesis from 2-cyanophenylboronic acid and neopentyl glycol (2,2-dimethylpropane-1,3-diol).

The significant difference in the melting points of the starting materials and the final product is a key consideration for reaction monitoring and purification. The solid nature of the final product suggests that crystallization is a viable method for purification.

Conclusion

While comprehensive experimental data for this compound remains to be fully published, this guide synthesizes the available information to provide a robust working knowledge of its physical properties. The data on its chemical identity, appearance, and safe handling, combined with predictive analysis based on its structural analogs, offers a solid foundation for its use in research and development. The provided experimental frameworks empower scientists to precisely characterize this important synthetic building block within their own laboratory settings.

References

-

PubChem. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98%. Retrieved from [Link]

-

Henan Allgreen Chemical Co.,Ltd. (n.d.). 2-Cyanophenylboronic acid neopentylglycol ester. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2012). Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. Retrieved from [Link]

Sources

- 1. 2-Cyanophenylboronic acid neopentylglycol ester, CasNo.214360-47-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98% 172732-52-4 India [ottokemi.com]

- 4. Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE | 172732-52-4 [chemicalbook.com]

- 6. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

synthesis of 2-cyanophenylboronic acid neopentyl ester

An In-Depth Technical Guide to the Synthesis of 2-Cyanophenylboronic Acid Neopentyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanophenylboronic acid neopentyl ester is a pivotal building block in contemporary organic synthesis, prized for its role in constructing complex molecular architectures essential for drug discovery. Its unique bifunctional nature, possessing both a nucleophilic boronic ester and an electrophilic cyano group, makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. The neopentyl ester moiety confers enhanced stability and favorable handling characteristics compared to the corresponding free boronic acid, mitigating common side reactions such as protodeboronation and trimerization to boroxines. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this key intermediate, delving into the mechanistic underpinnings, detailed experimental protocols, and the strategic rationale behind procedural choices.

Strategic Importance in Medicinal Chemistry

The synthesis of novel therapeutic agents often relies on the efficient formation of carbon-carbon bonds to assemble complex biaryl and heteroaryl scaffolds. 2-Cyanophenylboronic acid and its esters are instrumental in this regard, serving as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including the antiepileptic drug Perampanel.[1][2] The cyano group can be retained as a critical pharmacophoric element or serve as a synthetic handle for further transformations into groups like amides, carboxylic acids, or tetrazoles.

The primary utility of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for its mild conditions and broad functional group tolerance.[3][4][5][6] The neopentyl ester, in particular, offers a balance of reactivity and stability, being more robust towards hydrolysis than the free boronic acid or simpler esters, yet sufficiently reactive for efficient transmetalation in the catalytic cycle.[7][8][9][10]

Principal Synthetic Methodologies

The preparation of 2-cyanophenylboronic acid neopentyl ester can be approached via several distinct strategies. The optimal choice depends on factors such as starting material availability, scalability, and tolerance for specific reagents or conditions.

Method A: Directed Ortho-Metalation of Benzonitrile

This classical and highly effective method leverages the directing ability of the cyano group to achieve selective C-H activation at the ortho position.

Mechanistic Rationale: The core of this strategy is a Directed ortho-Metalation (DoM) reaction. The cyano group coordinates to a lithium amide base, positioning it to deprotonate the adjacent C-H bond. A sterically hindered, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is critical.[11] Using a less hindered or more nucleophilic base like n-butyllithium alone would result in competitive addition to the nitrile. The resulting ortho-lithiated species is then trapped with a trialkoxyborane, like triisopropyl borate, to form the boronate complex, which is subsequently esterified with neopentyl glycol.

Caption: Workflow for the synthesis via ortho-metalation.

Experimental Protocol:

-

Preparation of LTMP: In a flame-dried, nitrogen-purged flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq.) in anhydrous THF. Cool the solution to -10 °C. Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise, maintaining the temperature below 0 °C. Stir the resulting solution for 30 minutes.

-

Ortho-lithiation: Cool the freshly prepared LTMP solution to -78 °C. Add a solution of benzonitrile (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq.) dropwise at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Esterification and Workup: Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the pH is acidic (~pH 2-3). Add neopentyl glycol (1.5 eq.) and stir vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method B: Palladium-Catalyzed Miyaura Borylation

This method utilizes a pre-functionalized starting material, 2-halobenzonitrile, and couples it with a diboron reagent in a classic palladium-catalyzed reaction.

Mechanistic Rationale: The Miyaura borylation follows a well-established catalytic cycle.[12]

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 2-halobenzonitrile (Ar-X), forming an Ar-Pd(II)-X complex. The reactivity order for the halide is I > Br >> Cl.[6]

-

Transmetalation: The diboron reagent (e.g., bis(neopentyl glycolato)diboron) coordinates to the palladium complex. A base (typically a carboxylate like KOAc) facilitates the transfer of a boryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The aryl and boryl groups on the palladium complex reductively eliminate to form the desired aryl boronic ester and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Miyaura Borylation reaction.

Experimental Protocol:

-

Reaction Setup: To a flask, add 2-bromobenzonitrile (1.0 eq.), bis(neopentyl glycolato)diboron (1.1 eq.), and potassium acetate (KOAc, 3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%), to the flask.

-

Solvent and Degassing: Add an anhydrous, degassed solvent such as dioxane or toluene. Purge the reaction mixture with nitrogen or argon for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel.

Method C: Iridium-Catalyzed C-H Borylation

This state-of-the-art method offers an atom-economical route directly from benzonitrile, avoiding the need for pre-halogenation.

Mechanistic Rationale: Iridium-catalyzed C-H borylation typically proceeds via an Ir(III)/Ir(V) cycle.[13] A catalytically active Ir(III) tris(boryl) species is generated in situ. This complex coordinates to the arene and undergoes oxidative addition into a C-H bond to form a highly crowded Ir(V) intermediate. Reductive elimination then furnishes the aryl boronate ester and an Ir(III) hydride species, which re-enters the catalytic cycle.[13] For benzonitrile, the regioselectivity is a key consideration. While the ortho-position is electronically activated, the reaction is highly sensitive to sterics, often favoring borylation at the less hindered meta and para positions.[14] Judicious choice of ligand (e.g., substituted bipyridines) can enhance selectivity for the desired ortho-isomer.[15]

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Experimental Protocol:

-

Reaction Setup: In a nitrogen-filled glovebox, combine benzonitrile (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.5 eq.), an iridium precursor such as [Ir(cod)OMe]₂ (1.5 mol%), and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%).

-

Solvent and Reaction: Add an anhydrous solvent like cyclohexane or THF. Seal the reaction vessel and heat to 80-100 °C for 12-24 hours.

-

Transesterification: After cooling, remove the solvent under reduced pressure. To the crude pinacol ester, add toluene, neopentyl glycol (2.0 eq.), and a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove isopropanol and drive the transesterification to completion.

-

Workup and Purification: Cool the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.

Purification and Characterization

Purification Strategy: Purification of the final product is most commonly achieved via recrystallization from a non-polar solvent system (e.g., heptane/toluene or hexane/ethyl acetate) or flash column chromatography on silica gel.[11][16] While neopentyl esters are relatively stable, prolonged exposure to silica gel can sometimes lead to minor hydrolysis.[9] Using a less polar eluent system and minimizing chromatography time is advisable. An alternative purification method for boronic acids and their esters involves a basic wash to form the water-soluble boronate salt, extraction of neutral organic impurities, followed by re-acidification and extraction of the purified product.[17][18]

Analytical Data Summary:

| Property | Value | Source |

| CAS Number | 214360-47-1 | [3] |

| Molecular Formula | C₁₂H₁₄BNO₂ | [3] |

| Molecular Weight | 215.06 g/mol | [3] |

| Appearance | Colorless to light yellow solid/crystal | [19] |

| Melting Point | Approx. 80-82 °C | [19] |

| Storage | Room temperature, dry conditions | [3] |

Stability and Handling Considerations

A significant advantage of neopentyl boronic esters is their hydrolytic stability.[7] Unlike free boronic acids, which can readily dehydrate to form cyclic boroxine anhydrides, neopentyl esters are typically stable, crystalline solids that can be handled and stored in air for extended periods without special precautions, though storage in a dry environment is recommended.[3] They are also more robust towards protodeboronation—a common side reaction where the C-B bond is cleaved by a proton source—than many other boronic acid derivatives.[7][20] This stability is crucial for ensuring reproducibility and high yields in subsequent coupling reactions.

Conclusion

The is a well-established process critical to the field of drug discovery. Researchers can choose from several robust synthetic routes, each with distinct advantages. The directed ortho-metalation pathway offers a direct and high-yielding approach from benzonitrile, while the palladium-catalyzed Miyaura borylation provides a reliable route from readily available halo-benzonitriles. Emerging iridium-catalyzed C-H activation techniques represent the most atom-economical strategy, aligning with the principles of green chemistry. The resulting neopentyl ester stands out as a stable, easy-to-handle, and highly effective reagent, ensuring its continued prominence as a valuable building block in the synthesis of next-generation pharmaceuticals.

References

-

MySkinRecipes. 2-Cyanophenylboronic acid, neopentyl ester. [Link]

-

ChemBK. 2-CYANOPHENYLBORONIC ACID, NEOPENTYL ESTER - Introduction. [Link]

-

Blair, D. J., et al. (2022). Automated iterative Csp³–Csp³ bond formation. Nature. [Link]

- Google Patents.

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

University of Queensland. PROCESS FOR THE PREPARATION OF 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF. [Link]

-

Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. [Link]

-

Hartwig, J. F., et al. (2012). Cyanation of Arenes via Iridium-Catalyzed Borylation. [Link]

-

SINOPEG. 2-Cyanophenylboronic Acid: A Key Building Block for Pharmaceutical Synthesis. [Link]

-

ResearchGate. Order of thermodynamic stability of representative boronic esters. [Link]

- Google Patents. Process for the preparation of 2-cyanophenylboronic acid and esters thereof (WO2014023576A1).

-

ResearchGate. Cyanation of Arenes via Iridium-Catalyzed Borylation | Request PDF. [Link]

- Google Patents.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

Smith, A. M., et al. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. [Link]

-

Ghorpade, S. A., & Ramapanicker, R. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry. [Link]

-

Pinto, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

ChemRxiv. Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Pinto, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

-

Royal Society of Chemistry. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [Link]

Sources

- 1. search.library.uq.edu.au [search.library.uq.edu.au]

- 2. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]

- 3. 2-Cyanophenylboronic acid, neopentyl ester [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 12. Miyaura Borylation Reaction [organic-chemistry.org]

- 13. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. chembk.com [chembk.com]

- 20. researchgate.net [researchgate.net]

Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor for Oncological Research

A Note on Chemical Identification: This guide focuses on the Aurora kinase inhibitor GSK1070916. The initial query referenced CAS number 883898-97-3, which corresponds to the chemical reagent 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile. However, the context of the request strongly indicates an interest in the well-documented oncological therapeutic agent, GSK1070916, which is more commonly associated with CAS number 942918-07-2. This guide will proceed with a comprehensive analysis of GSK1070916.

Introduction

The Aurora kinase family, comprising serine/threonine kinases Aurora A, B, and C, are critical regulators of mitosis.[1] Their overexpression or amplification is a common feature in a multitude of human cancers, making them a prime target for therapeutic intervention.[1][2] GSK1070916 is a novel, potent, and highly selective small molecule inhibitor targeting Aurora B and Aurora C kinases.[3] Developed from a 7-azaindole-based series, this compound has demonstrated significant antitumor activity across a broad range of cancer cell lines and in vivo xenograft models, positioning it as a valuable tool for both basic research and clinical investigation.[1][4] This guide provides an in-depth technical overview of GSK1070916, detailing its mechanism of action, biochemical and cellular characteristics, and key experimental protocols for its evaluation.

Mechanism of Action: Competitive Inhibition and Extended Target Engagement

GSK1070916 functions as a reversible and ATP-competitive inhibitor, binding to the catalytic domain of Aurora B and Aurora C kinases.[5][6] This binding event prevents the phosphorylation of downstream substrates essential for proper mitotic progression. A key distinguishing feature of GSK1070916 is its exceptionally slow dissociation from its target enzymes, resulting in a prolonged duration of action.[5]

The primary cellular consequence of Aurora B inhibition by GSK1070916 is the disruption of the chromosomal passenger complex (CPC), leading to defects in chromosome segregation, failure of the spindle assembly checkpoint, and ultimately, abortive cytokinesis.[3] This results in the formation of polyploid cells, which subsequently undergo apoptosis.[6] A reliable pharmacodynamic biomarker for GSK1070916 activity is the dose-dependent inhibition of phosphorylation of Histone H3 on serine 10 (pHH3-S10), a direct substrate of Aurora B.[6]

Figure 1: Mechanism of action of GSK1070916 on the Aurora B signaling pathway.

Biochemical and Cellular Characterization

GSK1070916 exhibits high potency and selectivity for Aurora B and C over Aurora A. Its prolonged target residence time distinguishes it from other clinical Aurora kinase inhibitors.[5] The compound has demonstrated broad antiproliferative activity against a wide array of human tumor cell lines, with median EC50 values in the low nanomolar range.[6]

| Parameter | Aurora B | Aurora C | Aurora A | Reference |

| IC50 | 3.5 nM | 6.5 nM | 1100 nM | [7] |

| Ki* | 0.38 ± 0.29 nM | 1.45 ± 0.35 nM | 492 ± 61 nM | [5] |

| Dissociation Half-life | >480 min | 270 ± 28 min | Not Time-Dependent | [5][7] |

| Cellular EC50 (pHH3-S10) | 8 to 118 nM (across various cell lines) | N/A | N/A | [4] |

| Antiproliferative EC50 | Median 8 nM (across >100 cell lines) | N/A | N/A | [6] |

Table 1: Summary of in vitro and cellular activity of GSK1070916.

Experimental Protocol: In Vitro Aurora B Kinase Inhibition Assay

This protocol outlines a standard biochemical assay to determine the inhibitory activity of GSK1070916 against Aurora B kinase. This type of assay is fundamental for initial compound characterization and structure-activity relationship (SAR) studies.

Objective: To quantify the potency (e.g., IC50) of GSK1070916 in inhibiting the phosphorylation of a peptide substrate by recombinant human Aurora B kinase.

Materials:

-

Recombinant active Aurora B-INCENP complex

-

GSK1070916 (dissolved in 100% DMSO)

-

Peptide substrate (e.g., 5FAM-PKAtide)[6]

-

ATP (adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 0.01% Tween 20, 2 mM DTT)

-

Assay plates (e.g., 384-well, low volume, black)

-

Detection reagents (specific to the chosen assay format, e.g., fluorescence polarization)

-

Plate reader capable of detecting the appropriate signal

Methodology:

-

Compound Preparation: Perform serial dilutions of the GSK1070916 stock solution in 100% DMSO. Subsequently, dilute these into the kinase assay buffer to achieve the final desired concentrations.

-

Enzyme-Inhibitor Pre-incubation: Add the diluted GSK1070916 solutions to the assay plate wells. Introduce the Aurora B-INCENP enzyme to the wells. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. This pre-incubation step is crucial to account for the time-dependent inhibition characteristic of GSK1070916.[6]

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibition is accurately measured.

-

Reaction Incubation: Incubate the reaction mixture at room temperature for a specified duration (e.g., 60-120 minutes), allowing for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the reaction (method depends on the assay format). Add detection reagents according to the manufacturer's protocol.

-

Data Acquisition: Read the plate using a plate reader. The signal generated will be inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the GSK1070916 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Generalized workflow for an in vitro Aurora B kinase inhibition assay.

Applications in Drug Discovery and Research

GSK1070916 serves as a critical tool for:

-

Target Validation: Elucidating the downstream cellular consequences of selective Aurora B/C inhibition in various cancer models.

-

Preclinical Studies: Demonstrating potent antitumor effects in multiple human tumor xenograft models, including those for breast, colon, lung, and leukemia.[1]

-

Clinical Development: GSK1070916 has undergone Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[8]

-

Biomarker Discovery: Investigating potential biomarkers that may predict sensitivity or resistance to Aurora B/C inhibition.

Conclusion and Future Outlook

GSK1070916 is a highly potent and selective Aurora B/C kinase inhibitor characterized by its slow dissociation rate and broad antiproliferative activity. Its well-defined mechanism of action and robust preclinical data have established it as a significant compound in the field of oncology research. Future investigations will likely focus on identifying patient populations most likely to benefit from this targeted therapy, exploring rational combination strategies to overcome potential resistance mechanisms, and further clarifying the full therapeutic potential of selective Aurora B/C inhibition.[3][9]

References

-

ClinicalTrials.gov. (n.d.). Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. Retrieved from [Link]

-

Copeland, R. A., et al. (2010). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 427(1), 145–154. Retrieved from [Link]

-

Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(6), 1534–1543. Retrieved from [Link]

-

Anderson, K., et al. (2010). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 427(1), 145-154. Retrieved from [Link]

-

Massive Bio. (2025, November 23). Aurora B C Kinase Inhibitor Gsk1070916a. Retrieved from [Link]

-

Chen, L., et al. (2021). Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells. Frontiers in Oncology, 11, 685820. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1070916. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. massivebio.com [massivebio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. portlandpress.com [portlandpress.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Utility of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a key organoboron compound in modern synthetic chemistry. Structurally, it is the neopentyl glycol ester of 2-cyanophenylboronic acid. This esterification confers significant stability and improved handling characteristics over the parent boronic acid, making it a preferred reagent for a variety of chemical transformations. Its principal application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the synthesis of complex biaryl structures. These motifs are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] This document will elucidate its molecular structure, detail its synthesis and characterization, explore its reactivity and applications, and provide essential safety and handling protocols.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecule integrates two primary functional components:

-

Benzonitrile Moiety: An aromatic benzene ring substituted with a nitrile (-C≡N) group. The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle. The ortho-positioning of the boronate ester is critical for its specific reactivity in cross-coupling reactions.

-

5,5-Dimethyl-1,3,2-dioxaborinane Group: This portion is a six-membered ring containing boron, two oxygen atoms, and three carbon atoms. It is formed by the condensation of a boronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This specific cyclic boronate ester, often called a neopentyl glycol boronate, is known for its high stability towards hydrolysis and oxidation compared to both free boronic acids and other boronate esters like pinacol esters. This enhanced stability translates to a longer shelf-life and greater compatibility with a wider range of reaction conditions.

The combination of the cyano-substituted aryl ring and the robust neopentyl boronate ester makes this compound a highly valuable and reliable reagent in synthetic workflows.[1]

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 214360-47-1 | [3] |

| Alternate Name | 2-Cyanophenylboronic acid, neopentyl ester | [4] |

| Molecular Formula | C₁₂H₁₄BNO₂ | [1] |

| Molecular Weight | 215.06 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [5] |

Synthesis and Mechanistic Considerations

Primary Synthetic Pathway

The most common and efficient synthesis of this compound involves the direct condensation (esterification) of 2-cyanophenylboronic acid with neopentyl glycol.

Causality of Reagent Choice:

-

Solvent: The reaction is typically performed in a non-polar solvent like toluene or dichloromethane. A key consideration is the removal of water, which is a byproduct of the esterification. Using a Dean-Stark apparatus with toluene allows for the azeotropic removal of water, driving the reaction equilibrium towards the product.

-

Mechanism: The reaction proceeds via a dehydration mechanism. The Lewis acidic boron atom of the boronic acid coordinates with the hydroxyl groups of the diol, leading to the elimination of two molecules of water and the formation of the stable six-membered cyclic ester. The use of the neopentyl glycol is a deliberate choice to enhance the product's stability for storage and subsequent reactions.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-cyanophenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a slurry that can be efficiently stirred.

-

Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Reaction Monitoring: Monitor the reaction's progress by observing the cessation of water collection in the trap or by using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often an oil or a solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by silica gel column chromatography to yield the pure product.[6][7]

Synthesis Workflow Diagram

Caption: Synthesis of the target compound via esterification.

Chemical Reactivity and Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction forges a new carbon-carbon bond between the boron-substituted carbon of the benzonitrile ring and an sp²-hybridized carbon of an organic halide or triflate (Ar-X).[8][9]

Advantages in Suzuki Coupling:

-

Stability: The neopentyl boronate is robust, resisting protodeboronation (cleavage of the C-B bond by a proton source) under the basic conditions often required for the reaction.

-

Controlled Reactivity: It provides a slow, controlled release of the active boronic acid in situ, which can sometimes lead to cleaner reactions and higher yields.

-

Purification: The non-polar nature of the ester often simplifies product purification, as the boron-containing byproducts are typically easier to separate.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This reaction has been instrumental in synthesizing a vast array of molecules, including biflavones and other natural products.[9] The choice of catalyst has also expanded from traditional palladium complexes to more accessible nickel catalysts.[10]

Spectroscopic and Analytical Characterization

Confirming the structure and purity of this compound relies on standard analytical techniques. Computational methods like Density Functional Theory (DFT) can also be used to predict and corroborate experimental NMR data for boronate esters.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural confirmation. The expected signals provide unambiguous evidence for the successful formation of the target molecule.

| Assignment | ¹H NMR (ppm, predicted) | ¹³C NMR (ppm, predicted) | Rationale |

| Aromatic Protons | 7.4 - 8.0 (multiplet, 4H) | 110 - 140 | Complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring. |

| Nitrile Carbon (-C≡N) | - | ~118 | Quaternary carbon, typically in this region. Data for benzonitrile shows the nitrile carbon at ~119 ppm and the ipso-carbon at ~112 ppm.[13] |

| Methylene Protons (-O-CH₂-) | ~3.7 (singlet, 4H) | ~72 | The four protons of the two CH₂ groups are equivalent, appearing as a sharp singlet. |

| Quaternary Carbon (-C(CH₃)₂) | - | ~32 | The central quaternary carbon of the neopentyl group. |

| Methyl Protons (-CH₃) | ~1.0 (singlet, 6H) | ~22 | The six protons of the two equivalent methyl groups appear as a strong singlet. |

Other Analytical Techniques

-

Mass Spectrometry (MS): Confirms the molecular weight (215.06 g/mol ) and provides fragmentation patterns consistent with the structure.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C≡N stretch (~2230 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), and strong B-O stretches (~1350 cm⁻¹).

Safety, Handling, and Storage

Hazard Identification

This compound must be handled with care, as it presents several health hazards.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][14]

-

Irritation: Causes skin irritation and serious eye irritation.[15]

-

Respiratory Irritation: May cause respiratory irritation.[15]

Recommended Handling Procedures

Standard laboratory safety protocols for handling hazardous chemicals should be strictly followed.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[15]

Storage Conditions

Proper storage is essential to maintain the integrity and reactivity of the compound.

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dark, and dry place. Some related compounds are noted to be hygroscopic and require storage under an inert atmosphere.

-

Security: Store in a locked-up area, away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is a cornerstone reagent for synthetic chemists. Its molecular design—a stable neopentyl boronate ester coupled with a versatile benzonitrile unit—provides an optimal balance of stability, reliability, and reactivity. Its primary role in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures, solidifying its importance in the pipelines of drug discovery, materials science, and academic research. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application in the laboratory.

References

- Safety Data Sheet. (2024).

- 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-trifluoromethylbenzonitrile - 883899-03-4. (n.d.).

- Chemical label for this compound. (n.d.).

- 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-trifluoromethylbenzonitrile - 883898-98-4. (n.d.).

- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. (n.d.). Smolecule.

- Safety Data Sheet - TCI Chemicals. (2023).

- Safety Data Sheet. (2024).

- This compound; 2-Cyanophenylboronic acid,neopentyl ester. (n.d.). Chemrio.

- 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C10H10BNO2. (n.d.). PubChem.

- 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile Formula - ECHEMI. (n.d.).

- 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98%. (n.d.). Otto Chemie Pvt. Ltd.

- 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile SDS, 172732-52-4 Safety Data Sheets. (n.d.). ECHEMI.

- 2-(1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE | 172732-52-4. (2025). ChemicalBook.

- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile. (n.d.). BLD Pharm.

- tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. (n.d.). IS MUNI.

- Suzuki cross-coupling reaction. (2020). YouTube.

- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). MDPI.

- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018). MedCrave online.

- 172732-52-4|2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. (n.d.). BLDpharm.

- 2-(5, 5-Dimethyl-1, 3, 2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile, min 98%, 1 gram. (n.d.).

- Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews (RSC Publishing).

- Benzonitrile - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. (2023). MDPI.

- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole AldrichCPR. (n.d.). Sigma-Aldrich.

- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the... (2023). Semantic Scholar.

- 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile suppliers and producers. (n.d.). BuyersGuideChem.

Sources

- 1. Buy 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | 214360-45-9 [smolecule.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. chemical-label.com [chemical-label.com]

- 4. This compound; 2-Cyanophenylboronic acid,neopentyl ester | Chemrio [chemrio.com]

- 5. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98% 172732-52-4 India [ottokemi.com]

- 6. echemi.com [echemi.com]

- 7. 2-(1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE | 172732-52-4 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Authored by: A Senior Application Scientist

Introduction

1.1 Overview of the Compound

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a pivotal organoboron compound widely utilized in synthetic organic chemistry. As a neopentyl glycol boronic ester of 2-cyanophenylboronic acid, it serves as a stable, crystalline, and highly reactive building block in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility extends to the synthesis of complex pharmaceutical intermediates and advanced materials, where the precise introduction of a 2-cyanophenyl moiety is required. The neopentyl glycol protecting group confers enhanced stability against protodeboronation compared to the corresponding boronic acid, making it a preferred reagent for multi-step syntheses demanding robust and reliable reaction partners.

1.2 The Imperative of Spectroscopic Analysis

In the realm of drug development and materials science, the structural integrity and purity of chemical reagents are paramount. For a key intermediate like this compound, rigorous spectroscopic characterization is not merely a procedural formality but a cornerstone of quality control and experimental reproducibility. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive analytical toolkit. This guide offers an in-depth exploration of the spectroscopic data for this compound, grounded in the principles of structural chemistry and aimed at providing researchers with the detailed insights necessary for its confident application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of its molecular framework.

¹H NMR Analysis: Mapping the Proton Environment

Proton NMR provides precise information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

2.1.1 Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its simple residual solvent peak.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16-32 scans are generally adequate for achieving a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds ensures proper relaxation of the protons.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

2.1.2 Data Summary: ¹H NMR

| Signal (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | m | 2H | Aromatic (ortho-CN) |

| ~7.4-7.6 | m | 2H | Aromatic |

| 3.78 | s | 4H | O-CH₂ |

| 1.03 | s | 6H | C-(CH₃)₂ |

| Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. |

2.1.3 Spectral Interpretation and Structural Assignment

The ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic and aliphatic protons.

-

Aromatic Region (7.4-8.0 ppm): The four protons on the benzonitrile ring appear as a complex multiplet. The protons ortho to the boronic ester and cyano groups are typically shifted downfield due to the electron-withdrawing nature of these substituents.

-

Aliphatic Region:

-

A sharp singlet at approximately 3.78 ppm, integrating to 4H, is characteristic of the two equivalent methylene (CH₂) groups of the neopentyl glycol protecting group. The equivalence arises from the free rotation around the C-C bond of the dioxaborinane ring.

-

Another sharp singlet at around 1.03 ppm, integrating to 6H, corresponds to the two equivalent methyl (CH₃) groups of the neopentyl glycol moiety. The singlet nature of these signals confirms the gem-dimethyl substitution pattern.

-

Diagram: ¹H NMR Structural Assignments

Caption: Workflow for comprehensive structural confirmation using multiple spectroscopic techniques.

This integrated approach ensures the highest level of confidence in the identity and quality of this compound. For instance:

-

¹H NMR confirms the ratio of aromatic to aliphatic protons.

-

¹³C NMR confirms the carbon skeleton.

-

¹¹B NMR confirms the boronic ester integrity.

-

IR confirms the presence of the nitrile and B-O bonds.

-

MS confirms the overall molecular weight.

By correlating the data from all these techniques, a researcher can be certain that the material in hand is indeed the desired compound and that it meets the purity requirements for subsequent, often costly and time-consuming, synthetic applications.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached with a multi-technique strategy. The key spectral signatures—the distinct aromatic and neopentyl signals in the ¹H NMR, the characteristic nitrile and B-O stretches in the IR, the expected molecular ion in the MS, and the specific ¹¹B NMR chemical shift—collectively provide an unambiguous fingerprint of the molecule. This guide has detailed the experimental considerations and data interpretation necessary for researchers, scientists, and drug development professionals to confidently verify the structure and purity of this essential synthetic building block, thereby upholding the principles of scientific integrity and ensuring the reliability of their research outcomes.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Organoboron. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-chlorobenzonitrile - Structure, Synthesis, Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98%. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-benzonitrile. Retrieved from [Link]

-

MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98% - Specification Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Semantic Scholar. (1984). Quantitative determination of the monoclinic crystalline phase content in polyethylene by 13C n.m.r.. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile suppliers and producers. Retrieved from [Link]

The Chemistry and Application of Ortho-Cyanophenylboronic Esters: A Technical Guide for Researchers

Abstract

Ortho-cyanophenylboronic esters have emerged as versatile and powerful reagents in modern organic synthesis and chemical biology. Their unique structural motif, featuring a sterically demanding and electronically influential cyano group in close proximity to the boronic ester functionality, imparts distinct reactivity and properties. This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of these valuable compounds, with a particular focus on their pivotal role in palladium-catalyzed cross-coupling reactions and their growing utility in the development of sophisticated chemical sensors and bioconjugation strategies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate their work with this important class of molecules.

Introduction: The Unique Profile of an Ortho-Substituted Boronic Ester

Boronic acids and their corresponding esters are indispensable tools in contemporary organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The strategic placement of substituents on the aryl ring of a phenylboronic acid or ester can profoundly influence its stability, reactivity, and potential applications. The ortho-cyanophenylboronic esters represent a fascinating case study in this regard. The presence of the cyano (CN) group at the C2 position introduces a combination of steric bulk and strong electron-withdrawing effects, which modulates the reactivity of the boronic ester in a predictable and often advantageous manner.

This guide will delve into the nuances of working with ortho-cyanophenylboronic esters, from their synthesis and purification to their application in complex molecular construction and functional assays. We will explore the mechanistic underpinnings of their reactivity and provide detailed experimental protocols to enable their effective utilization in the laboratory.

Synthesis and Purification of Ortho-Cyanophenylboronic Esters

The most prevalent and efficient method for the synthesis of ortho-cyanophenylboronic acids and their subsequent esters is through a directed ortho-metalation (DoM) strategy, specifically via ortho-lithiation of benzonitrile, followed by borylation.[1][2]

Synthesis via Ortho-Lithiation and Borylation

This method leverages the acidity of the proton at the C2 position of benzonitrile, which is enhanced by the electron-withdrawing cyano group. A strong, sterically hindered base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is typically employed to deprotonate the ortho position selectively.[3][4] The resulting aryllithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form the boronic ester. Subsequent hydrolysis yields the boronic acid, which can then be esterified with a diol like pinacol or 1,3-propanediol to afford the desired stable boronic ester.[5]

Experimental Protocol: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (Ortho-Cyanophenylboronic Acid Pinacol Ester)

Materials:

-

Benzonitrile

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

Triisopropyl borate

-

Pinacol

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation of LTMP: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Ortho-Lithiation: To the freshly prepared LTMP solution, add benzonitrile (1.0 equivalent) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

-

Borylation: Slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture at -78 °C. The reaction is typically exothermic, so careful addition is crucial to maintain the temperature. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Esterification: Filter the dried organic solution and concentrate under reduced pressure to obtain the crude ortho-cyanophenylboronic acid. To this crude product, add toluene, followed by pinacol (1.1 equivalents). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until completion.

-

Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude ortho-cyanophenylboronic acid pinacol ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]

Purification Strategies

The purification of boronic acids and their esters can sometimes be challenging due to their propensity to dehydrate and form boroxines. For boronic acids, recrystallization from hot water or ethanol can be effective.[7] An alternative method involves the formation of a crystalline diethanolamine adduct, which can be isolated and then hydrolyzed to yield the pure boronic acid.[7] For boronic esters, such as the pinacol ester, column chromatography on silica gel is a standard and effective purification technique.[6] It has been reported that silica gel treated with boric acid can improve the purification of pinacol esters.

Reactivity and Mechanistic Considerations

The unique arrangement of the cyano and boronic ester groups in ortho-cyanophenylboronic esters governs their reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

Ortho-cyanophenylboronic esters are excellent coupling partners in Suzuki-Miyaura reactions, allowing for the efficient formation of C-C bonds to construct complex biaryl structures.[8] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Influence of the Ortho-Cyano Group

The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric effects. A general trend for substituted phenylboronic acids is para > meta >> ortho in terms of reactivity.[9] This is primarily due to the steric hindrance of the ortho-substituent, which can impede the approach of the boronic acid to the palladium center during the transmetalation step.

However, the strong electron-withdrawing nature of the cyano group deactivates the aryl ring, which can also affect the rate of transmetalation.[9] Despite the potential for steric hindrance, ortho-cyanophenylboronic esters are still effective coupling partners, often requiring slightly more forcing reaction conditions or more active catalyst systems to achieve high yields.[10] The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that may need to be optimized for a given substrate combination.[11][12]

Table 1: Comparison of General Reactivity of Phenylboronic Acid Isomers

| Isomer Position | Steric Hindrance | Electronic Effect (for EWG) | General Reactivity in Suzuki Coupling |

| Ortho | High | Strongest inductive effect | Generally lowest |

| Meta | Low | Moderate inductive effect | Intermediate |

| Para | Low | Strongest resonance effect | Generally highest |

Note: EWG = Electron-Withdrawing Group. This is a generalized trend and can be influenced by the specific nature of the substituent and the reaction conditions.[9][13][14]

Applications in Drug Discovery and Medicinal Chemistry

The biaryl motif is a common structural feature in many biologically active molecules and approved drugs. The Suzuki-Miyaura coupling, utilizing reagents like ortho-cyanophenylboronic esters, is therefore a cornerstone of modern medicinal chemistry.[15][16] The introduction of a cyanophenyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[17]

The boronic acid functional group itself has gained significant attention in drug development, with several boronic acid-containing drugs, such as Bortezomib (Velcade®), approved for clinical use.[15][18] These drugs often function as enzyme inhibitors, where the boronic acid forms a reversible covalent bond with a key residue in the enzyme's active site. While ortho-cyanophenylboronic esters are primarily used as synthetic intermediates, the unique properties they impart to the final molecule are of great interest to medicinal chemists.

Applications as Chemical Sensors

Boronic acids have been extensively investigated for their ability to bind with diols, such as those found in carbohydrates, to form cyclic boronate esters.[19] This interaction can be coupled with a signaling mechanism, such as a change in fluorescence, to create a chemical sensor.[19][20]

Ortho-cyanophenylboronic acids and their derivatives have been explored as fluorescent probes, particularly for the detection of fluoride ions.[20][21] The sensing mechanism relies on the interaction of the fluoride ion with the Lewis acidic boron center. This interaction alters the electronic properties of the molecule, leading to a change in its fluorescence emission. The electron-withdrawing cyano group can play a role in modulating the Lewis acidity of the boron and the photophysical properties of the sensor.

Diagram: Fluoride Sensing Mechanism

Caption: General mechanism of a boronic acid-based fluorescent sensor for fluoride.

Bioconjugation Strategies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a vital tool in chemical biology.[22][23] Boronic acids and esters are attractive reagents for bioconjugation due to their ability to form reversible covalent bonds with diols present in many biomolecules, such as carbohydrates on the surface of cells.

The unique reactivity of ortho-substituted arylboronic acids, including those with carbonyl or related functionalities, has been harnessed for bioorthogonal conjugation reactions.[8][24] These reactions exhibit fast kinetics and can proceed under physiological conditions, making them suitable for labeling proteins and other biomolecules in living systems.[24] While the direct application of ortho-cyanophenylboronic esters in this context is less explored than their aldehyde or ketone counterparts, the principles of leveraging the ortho-substituent to tune reactivity are highly relevant.

Conclusion and Future Outlook

Ortho-cyanophenylboronic esters are a class of reagents with significant and expanding utility in organic synthesis and beyond. Their well-defined synthesis and predictable, albeit sterically influenced, reactivity in Suzuki-Miyaura cross-coupling reactions have solidified their role as valuable building blocks in the construction of complex molecules for pharmaceutical and materials science applications.

The future of ortho-cyanophenylboronic esters and related compounds is bright. Further exploration of their use in developing novel chemical sensors with enhanced selectivity and sensitivity is a promising avenue of research. Additionally, the principles governing their reactivity, particularly the interplay of steric and electronic effects of the ortho-substituent, will continue to inform the design of new reagents for bioorthogonal chemistry and targeted drug delivery. As our understanding of the nuanced behavior of these molecules deepens, so too will their application in solving complex challenges in chemistry and biology.

References

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. uwindsor.ca [uwindsor.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New sensitive and selective fluorescent probes for fluoride using boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 24. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-cyanophenylboronic acid neopentyl ester in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Cyanophenylboronic Acid Neopentyl Ester in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-cyanophenylboronic acid neopentyl ester, a key building block in contemporary organic synthesis and drug discovery.[1] موجه للباحثين والعلماء والمتخصصين في تطوير الأدوية، يقدم هذا المستند رؤى نظرية عميقة وبروتوكولات تجريبية عملية ومدعومة بالكامل بمراجع موثوقة.

Introduction: The Significance of Solubility in Modern Chemistry

2-Cyanophenylboronic acid neopentyl ester, appearing as a white to off-white powder, is a vital reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[2][3] Its utility in constructing complex molecular architectures makes it indispensable in the synthesis of active pharmaceutical ingredients (APIs).[1][3] Understanding the solubility of this compound is paramount, as it directly influences reaction kinetics, purification efficiency, and the overall viability of a synthetic route. Proper solvent selection, guided by solubility data, is a cornerstone of process optimization and green chemistry initiatives within the pharmaceutical industry.[4][5][6][7]

While specific quantitative solubility data for 2-cyanophenylboronic acid neopentyl ester is not extensively documented in publicly available literature, general descriptions note its good solubility and stability in organic solvents.[8] Insights can be drawn from studies on structurally similar compounds, such as phenylboronic acid pinacol ester, which is soluble in a range of organic solvents including alcohols, ethers, and ketones.[9] Research on phenylboronic acid and its cyclic esters has shown that esters like the pinacol derivative exhibit higher solubility than the parent acid across various solvents.[10][11]

This guide will equip you with the foundational knowledge and practical methodologies to determine and apply the solubility of 2-cyanophenylboronic acid neopentyl ester in your research.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" is the guiding principle in understanding solubility. This refers to the concept that substances with similar polarities are more likely to be soluble in one another.[12] The polarity of a molecule is determined by the distribution of its electron density.[13]

-

Polar Solvents: These solvents, such as water, methanol, and acetone, have molecules with significant partial positive and negative charges. They are effective at dissolving polar solutes, including ionic compounds and molecules with polar functional groups like hydroxyl (-OH) and amine (-NH2).[14]

-

Nonpolar Solvents: Solvents like hexane, toluene, and cyclohexane have a more even distribution of electron density and are adept at dissolving nonpolar solutes, which are typically rich in hydrocarbon content.[13][14]

2-Cyanophenylboronic acid neopentyl ester possesses both polar (the cyano and boronic ester groups) and nonpolar (the phenyl ring and neopentyl group) regions. This amphiphilic nature suggests it will exhibit solubility in a range of solvents with varying polarities.

Expected Solubility Profile of 2-Cyanophenylboronic Acid Neopentyl Ester

Based on the solubility of analogous boronic esters, a qualitative solubility profile can be predicted. A study on phenylboronic acid pinacol ester revealed good solubility in solvents like chloroform, 3-pentanone, and acetone, with lower solubility in nonpolar hydrocarbons like methylcyclohexane.[10][11] It is reasonable to expect a similar trend for the neopentyl ester.

The following table presents a list of common organic solvents, ordered by increasing polarity index, which can be used as a starting point for solubility screening.[15]

| Solvent | Polarity Index (P') |

| Hexane | 0.1 |

| Cyclohexane | 0.2 |

| Toluene | 2.4 |

| Methyl t-Butyl Ether | 2.5 |

| Diethyl Ether | 2.8 |

| Dichloromethane | 3.1 |

| Tetrahydrofuran | 4.0 |

| Chloroform | 4.1 |

| Ethyl Acetate | 4.4 |

| Acetone | 5.1 |

| Methanol | 5.1 |

| Acetonitrile | 5.8 |

| Dimethylformamide (DMF) | 6.4 |